molecular formula C8H9FO2S B1202038 Fluoresone CAS No. 2924-67-6

Fluoresone

Cat. No. B1202038
CAS RN: 2924-67-6
M. Wt: 188.22 g/mol
InChI Key: PRNNIHPVNFPWAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoresone-related compounds involves various chemical reactions that enhance their photostability and spectroscopic properties. One method involves the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation to produce bis(2,4,5-trifluorophenyl)methanone. This compound undergoes sequential nucleophilic aromatic substitution reactions, allowing the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds serve as precursors to fluorinated analogues of fluorescein, rhodamine, and others, showing high fluorescence with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Molecular Structure Analysis

The molecular structure of fluoresone and related fluorophores is crucial for their photophysical properties. The design and synthesis of epicocconone analogues, for example, involve dearomatization and the replacement of the natural product's triene tail with an aromatic ring. These modifications have led to analogues with increased photostability and quantum yields, significantly improving the discovery rate of biomarkers in proteomic research (Peixoto et al., 2014).

Chemical Reactions and Properties

Fluoresone derivatives can exhibit "off-on" fluorescence behaviors based on variable acid concentrations, acting as acid-sensing fluorophores useful in acidic environments (Wang, Xing, Shao, Lu, & Weber, 2005). Moreover, the synthesis and photochemistry of functionalized chromones as photoactivable fluorophores have been explored, showing the potential for covalent attachment and enhanced fluorescence upon irradiation (Cummings, Dizio, & Krafft, 1988).

Physical Properties Analysis

The physical properties of fluoresone derivatives, such as solubility and fluorescence, are influenced by their molecular structure. For instance, fluorene-containing hexabenzocoronenes (FHBC) have shown high solubility and efficient quenching of fluorescence, demonstrating their potential in solar cell devices (Wong, Jones, Yan, Watkins, King, Haque, Wen, Ghiggino, & Holmes, 2009).

Chemical Properties Analysis

The chemical properties of fluoresone and its analogues, such as reactivity and fluorescence, are key to their applications in various fields. The synthesis of fluorescein diphosphate, for example, demonstrates its utility in the fluorimetric analysis of alkaline and acidic phosphatase, highlighting the versatile chemical properties of fluoresone-related compounds (Ying, 1992).

Scientific Research Applications

1. Specific Scientific Field The application of bimane-based fluorescent probes is in the field of Biochemistry , specifically in the study of neurodegenerative disorders like Parkinson’s disease .

3. Methods of Application or Experimental Procedures The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .

4. Results or Outcomes The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

1. Fluorescent Lamps Fluorescent lamps use fluorescence to produce visible light. An electric charge is fired through an ionized gas, producing ultraviolet light. This light then excites a phosphor coating on the inside of the lamp, leading to the production of visible light .

2. Biological Detectors Fluorescence is used in biological detectors. For example, fluorescent proteins are used as a tagging tool in cellular biology. They can be attached to other proteins to reveal where they are within the cell and how they interact with other proteins .

3. Spectroscopy/Chemical Sensors Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It is used in various chemical and biochemical sensing applications .

4. Fluorescent Labeling Fluorescent labeling is a process which involves the use of fluorescent dyes, also known as fluorophores, to label or tag biological samples. This allows researchers to detect specific components of a sample under a microscope .

5. Mineralogy Fluorescence finds application in mineralogy. Certain minerals exhibit fluorescence when exposed to ultraviolet light, which can aid in their identification .

6. Forensic Applications Fluorescence is used in forensics, for example, to detect latent fingerprints. Certain bodily fluids will naturally fluoresce under UV light, and specific dyes can be used to cause other substances to fluoresce .

1. Fluorescent Protein Antibodies Fluorescent proteins (FPs) and their derivatives have promoted widespread biological research applications . They can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .

2. Medical Diagnostics Fluorescence is used for diagnostic or basic research in modern life sciences . Microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) are discussed .

3. Metal Ion Detection The development of fluorescence-based probes for metal ion detection finds application in fiber-optic chemical sensors for in-situ monitoring of heavy-metals in waters .

4. Intracellular Mapping Oxygen and temperature nanosensors for intracellular mapping aim at monitoring abnormal oxygen consumption and temperature variations in tumorous cells .

5. OLED and Sensing Applications TADF materials for OLED and sensing applications .

6. Aeronautical Applications Luminescence-based sensors for aeronautical applications .

Safety And Hazards

Fluoresone is classified as an eye irritant (Category 2A) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to avoid release to the environment and to wear eye protection/face protection when handling it .

Future Directions

Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .

properties

IUPAC Name

1-ethylsulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNIHPVNFPWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183494
Record name Fluoresone [INN:DCF]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoresone

CAS RN

2924-67-6
Record name Fluoresone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2924-67-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoresone [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoresone [INN:DCF]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoresone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUORESONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of sodium hydrogen phosphate (14.2 g, 0.1 mol) and sodium sulfite (25.2 g, 0.2 mol) in water (200 mL) was added 4-fluoro-benzenesulfonyl chloride (19.5 g, 0.1 mol). After the mixture was stirred at 60° C. overnight, a solution of bromoethane (32.7 g, 0.3 mol) in acetone (20 mL) was added dropwise, followed by the addition of tetrabutylammonium iodide (3.7 g, 0.01 mol) in one portion. The resulting reaction mixture was stirred at room temperature for 5 days, then diluted with water (50 mL), and extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography (elution with 20% ethyl acetate in petroleum ether) to afford 1-ethanesulfonyl-4-fluoro-benzene (11.9 g, 63%) as a yellow oil (reference: Arnold, Leggy A. A., et al., Org. Lett, 6 (2004), 3005-3007).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
J DEHU, M ANTY - Annales Medico-psychologiques, 1963 - europepmc.org
[Results of trials with fluoresone or ANP 215 in character disorders]. - Abstract - Europe PMC … [Results of trials with fluoresone or ANP 215 in character disorders]. …
Number of citations: 2 europepmc.org
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
W Krause - Andrologia, 2012 - Wiley Online Library
Gynaecomastia has been associated with a large variety of drugs in the literature. However, a causal relation of the incidence of gynaecomastia to a certain drug should be considered …
Number of citations: 36 onlinelibrary.wiley.com
JA Vida - Anticonvulsants, 1977 - books.google.com
The first effective anticonvulsant drug, sodium bromide, was introduced by Charles Locock (1857). In the absence of other drugs, bromide therapy of epileptics became popular. The …
Number of citations: 5 books.google.com
YK Sharma, A Gupta - Indian J Dermatol, 2016 - researchgate.net
In an attempt to identify the cause of pellagra, Bartolomeo Gosio isolated a crystalline product akin to phenol from a mold growing on spoiled maize, named it as “mycophenolic acid”(…
Number of citations: 12 www.researchgate.net
WA Flecainide-intoxication Fach - Cardiology, 1984 - Springer
… Gynecomastia in epileptics treated with phenobarbital, phenytoin and fluoresone: two case reports. Rossi L, et at. Italian Journal of Neurological Sciences 4: 207, Jun 1983 Prepubertal …
Number of citations: 0 link.springer.com
M Calero, J Escribano, A Grubb, E Mendez - Journal of Biological …, 1994 - Elsevier
… In contrast, monitoring by fluoresone chain composed of a protein HC polypeptide chain linked cence measurements of the isolation procedure for the chromo- side by side to an a-…
Number of citations: 39 www.sciencedirect.com
LA Sylvia - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
EJ Calabrese - Critical reviews in toxicology, 2008 - Taylor & Francis
This article provides a comprehensive assessment of dose response relationships for anxiolytic (ie, anxiety-reducing) agents within a broad representation of the animal model …
Number of citations: 153 www.tandfonline.com
E BALOGLU, S SHACHAM, D MCCAULEY… - ic.gc.ca
The present invention relates to compounds of formula (I): and pharmaceutically acceptable salts thereof, pharmaceutical compositions comprising the compounds of formula (I) or their …
Number of citations: 2 www.ic.gc.ca

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